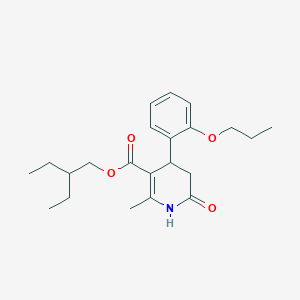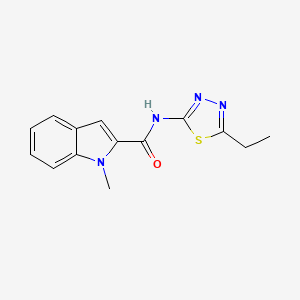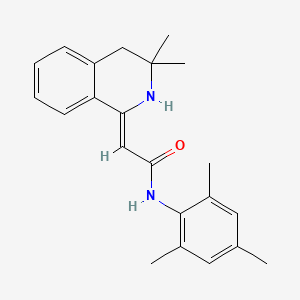![molecular formula C24H20N2OS B4699550 N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B4699550.png)
N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
描述
N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a biphenyl structure, and a carboxamide group. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which are known for their diverse biological activities . The biphenyl structure consists of two connected benzene rings, which are often found in various pharmaceuticals and agrochemicals .
准备方法
The synthesis of N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of α-haloketones with thioamides under basic conditions . The biphenyl structure can be introduced through a Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with aryl boronic acids . The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride .
化学反应分析
N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
科学研究应用
N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The biphenyl structure can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets . The carboxamide group can form hydrogen bonds with biological macromolecules, further stabilizing the compound’s interaction with its targets .
相似化合物的比较
N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: This compound also contains a thiazole ring and exhibits similar biological activities.
N-[(4-Phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: This compound has a similar structure but contains a thiourea group instead of a carboxamide group.
属性
IUPAC Name |
4-phenyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c27-24(21-13-11-19(12-14-21)18-7-3-1-4-8-18)25-16-15-23-26-22(17-28-23)20-9-5-2-6-10-20/h1-14,17H,15-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMMBLAZSJRQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4699469.png)
![2-[(3-bromo-4-biphenylyl)oxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4699472.png)
![6-bromo-N-[3-(dimethylamino)propyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4699484.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide](/img/structure/B4699493.png)
![N-benzyl-N-methyl-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B4699496.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(2-phenoxyethyl)acetamide](/img/structure/B4699510.png)


![6-benzyl-2-(4-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4699545.png)

![3-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B4699574.png)

![N'-[1-(3-aminophenyl)ethylidene]-2-(4-hydroxyphenyl)acetohydrazide](/img/structure/B4699585.png)
